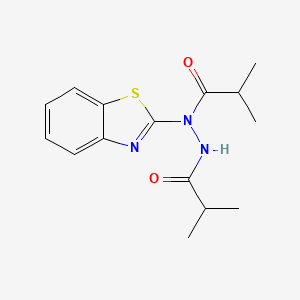
Disilyne, dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disilyne, dimethyl- is a silicon hydride with the formula Si₂H₂. It is a silicon analogue of acetylene, featuring a silicon-silicon triple bond. This compound is part of a broader class of silicon compounds that have garnered significant interest due to their unique bonding and reactivity properties .
Preparation Methods
The synthesis of disilyne, dimethyl- typically involves the reduction of dihalosilanes. One common method is the reductive dehalogenation of tetrabrominated precursors using potassium graphite (KC₈). This reaction yields a stable disilyne compound that can be further purified and characterized
Chemical Reactions Analysis
Disilyne, dimethyl- undergoes various chemical reactions, including:
Scientific Research Applications
Disilyne, dimethyl- has several scientific research applications:
Chemistry: Used in the study of silicon-based materials and their reactivity.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the development of advanced materials, including semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of disilyne, dimethyl- involves its ability to form strong silicon-silicon triple bonds. These bonds can interact with various molecular targets, including small molecules like hydrogen, oxygen, and carbon dioxide. The pathways involved in these interactions often mimic those of transition metals, allowing for unique catalytic and bonding properties .
Comparison with Similar Compounds
Disilyne, dimethyl- can be compared to other silicon compounds such as disilane and disilene. Unlike disilane, which contains single silicon-silicon bonds, and disilene, which contains double bonds, disilyne features a triple bond, making it more reactive and versatile in chemical reactions. Similar compounds include:
- Disilane (Si₂H₆)
- Disilene (Si₂H₄)
- Germylene (Ge₂H₂)
- Stannylene (Sn₂H₂) These compounds share similar bonding properties but differ in their reactivity and applications .
Properties
CAS No. |
112901-83-4 |
|---|---|
Molecular Formula |
C2H6Si2 |
Molecular Weight |
86.24 g/mol |
IUPAC Name |
methyl(methylsilylidyne)silane |
InChI |
InChI=1S/C2H6Si2/c1-3-4-2/h1-2H3 |
InChI Key |
FRDAMXDBXDECGT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]#[Si]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B14172344.png)

![Benzoic acid, 2-[(4-chlorophenyl)methylene]hydrazide](/img/structure/B14172356.png)
![2-[2-[3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-(2-hydroxyethoxy)ethoxy]ethyl (E)-octadec-9-enoate](/img/structure/B14172359.png)
![(2R)-1-Cyano-3-[(2,4,6-trimethylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14172361.png)
![2-Methoxy-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14172366.png)

![N-benzyl-N'-[(4-chlorophenyl)methyl]propanediamide](/img/structure/B14172371.png)


![1-[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14172392.png)


